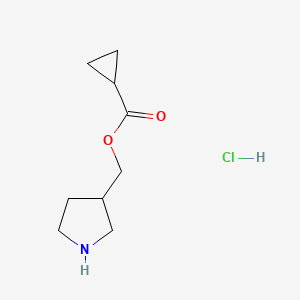
3-吡咯烷基甲基环丙烷甲酸盐盐酸盐
描述
3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride, more commonly known as 3-PMCP, is an organic compound used in a variety of scientific research applications. It is a cyclic ester, a type of organic compound characterized by a ring of atoms with an oxygen atom at the center. 3-PMCP is a white solid with a melting point of 66-68°C and a boiling point of 175-176°C. Its chemical formula is C7H13NO2•HCl and it has a molecular weight of 187.6 g/mol. 3-PMCP is an important molecule in organic chemistry, as it has a variety of applications in various research fields.
科学研究应用
Medicinal Chemistry: Drug Synthesis
The pyrrolidine ring found in 3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride is a common feature in many biologically active compounds. Its presence in drug molecules can contribute to the stereochemistry of the molecule and enhance three-dimensional coverage, which is crucial for the binding of drugs to their targets . This compound can serve as an intermediate in the synthesis of novel drugs with potential applications in treating human diseases.
Analytical Chemistry: Chromatography
In analytical chemistry, particularly in chromatography, this compound can be used as a standard or reference material. Its well-defined structure and properties allow for its use in calibrating instruments or as a control in the analysis of complex biological samples .
Biopharma Production: Intermediate
The pharmaceutical industry can utilize 3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride as an intermediate in the production of therapeutic agents. Its role in the synthesis of various bioactive molecules makes it a valuable asset in biopharma manufacturing processes .
Green Chemistry: Synthesis Optimization
This compound’s synthesis process can be optimized using green chemistry principles, such as microwave-assisted organic synthesis (MAOS). This approach enhances synthetic efficiency and supports the development of environmentally friendly synthesis methods .
Bioactive Compound Development: Target Selectivity
Researchers can explore the use of 3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride in the development of bioactive compounds with target selectivity. The pyrrolidine ring’s ability to efficiently explore pharmacophore space due to its sp3-hybridization makes it an excellent candidate for creating selective agents .
Advanced Battery Science: Electrolyte Component
In the field of advanced battery science, this compound could potentially be used as a component of electrolytes. Its chemical stability and potential for functionalization make it a candidate for investigation in energy storage solutions .
Controlled Environment: Research Applications
Controlled environment studies, such as those conducted in cleanrooms or safety labs, might use 3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride as a reagent or control substance to test environmental contamination or efficacy of cleaning procedures .
Structural Biology: Molecular Modeling
Finally, in structural biology, this compound can be used in molecular modeling to study the interaction of small molecules with biological macromolecules. Its rigid structure can help in understanding the binding modes and designing more efficient drugs .
属性
IUPAC Name |
pyrrolidin-3-ylmethyl cyclopropanecarboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c11-9(8-1-2-8)12-6-7-3-4-10-5-7;/h7-8,10H,1-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDFYKXIWUIONDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OCC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidinylmethyl cyclopropanecarboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



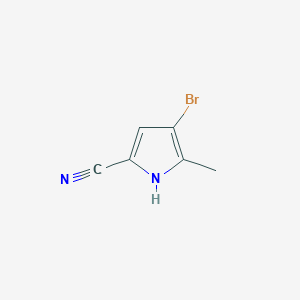

![4-{[(3,4-Dimethylphenyl)amino]methyl}piperidin-4-ol](/img/structure/B1442765.png)

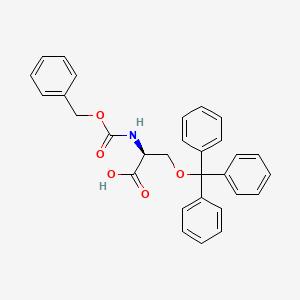
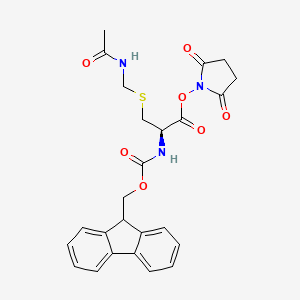
![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442774.png)

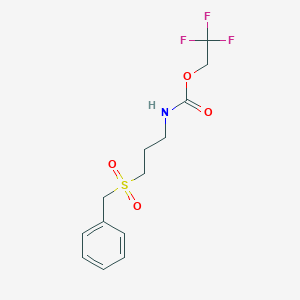

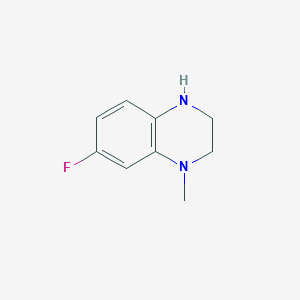
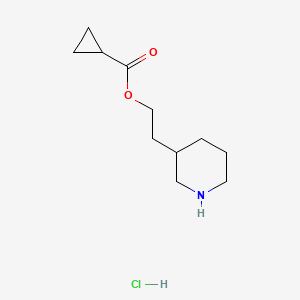
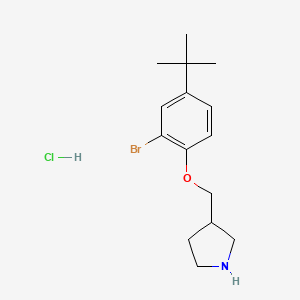
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)